2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes methoxy, amino, and chlorobenzoate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl compound with 2-chlorobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate.
Reduction: Formation of 2-methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}amino)methyl]phenyl 2-chlorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-({2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
- 2-Methoxy-4-[(E)-({2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- 2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable tool in scientific research.
Properties
Molecular Formula |
C24H22ClN3O4 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H22ClN3O4/c1-16-7-3-6-10-20(16)26-15-23(29)28-27-14-17-11-12-21(22(13-17)31-2)32-24(30)18-8-4-5-9-19(18)25/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
GWZYOXHCDDNNRE-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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